molecular formula C11H14ClNO B8768550 3-((4-Chlorobenzyl)oxy)pyrrolidine

3-((4-Chlorobenzyl)oxy)pyrrolidine

Cat. No.: B8768550
M. Wt: 211.69 g/mol
InChI Key: DKVSNPJCLMRHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Chlorobenzyl)oxy)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring (a 5-membered saturated amine ring) substituted with a 4-chlorobenzyl ether group. This compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents, due to the pyrrolidine scaffold’s prevalence in bioactive molecules .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]pyrrolidine

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11/h1-4,11,13H,5-8H2

InChI Key

DKVSNPJCLMRHSM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name CAS Number Key Structural Features Similarity Score*
3-((4-Chlorobenzyl)oxy)pyrrolidine - Pyrrolidine + 4-chlorobenzyl ether Reference (1.00)
3-((4-Chlorobenzyl)oxy)piperidine HCl 1220033-10-2 Piperidine (6-membered ring) + 4-chlorobenzyl ether 0.79
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl 1220033-11-3 Pyrrolidine + 2,4-dichlorobenzyl ether 0.72
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl 1190965-20-8 Spirocyclic (isobenzofuran + piperidine) + Cl 1.00
4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 Piperidine + 4-chlorophenyl + hydroxyl 0.86
3-[(4-Chloronaphthalen-1-yl)oxy]pyrrolidine 7031-26-7 Pyrrolidine + 4-chloronaphthyl ether -
3-[(4-Chlorobenzyl)oxy]benzaldehyde 1178263-39-2 Benzaldehyde + 4-chlorobenzyl ether -

*Similarity scores (0.00–1.00) are based on structural fingerprint comparisons from .

Key Observations:
  • Substituent Effects : The 2,4-dichlorobenzyl analog (1220033-11-3) exhibits higher lipophilicity (logP) due to additional chlorine, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Spirocyclic Systems : The spiro compound (1190965-20-8) introduces rigidity, which could enhance selectivity for specific targets but complicate synthesis .
  • Reactive Moieties : The aldehyde group in 1178263-39-2 (discontinued product) introduces reactivity, likely contributing to instability or toxicity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Chlorine substituents and larger aromatic systems (e.g., naphthalene) increase logP, favoring CNS penetration but risking off-target effects.
  • Metabolic Stability : Ether linkages (as in the reference compound) are generally more stable than esters or aldehydes, as seen in the discontinued benzaldehyde analog .
  • Synthetic Accessibility : Piperidine/pyrrolidine derivatives are typically synthesized via nucleophilic substitution or reductive amination, but spirocyclic systems (e.g., 1190965-20-8) require specialized routes .

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